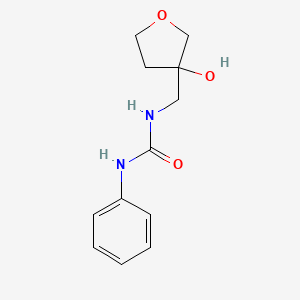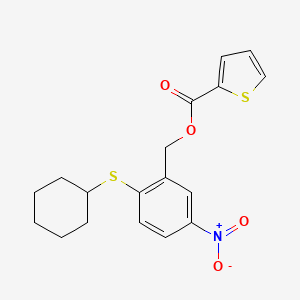
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carboxaldehyde is an organosulfur compound with the formula C4H3SCHO. It is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of thiophene with the CCl4-ROH-catalyst system, yielding 2-Thiophenecarboxylic and 2,5-thiohenedicarboxylic acid esters .Molecular Structure Analysis
The structure of thiophene-based compounds can be determined using single crystal X-ray diffraction . For example, copper (I) 2-Thiophenecarboxylate has a distorted tetragonal-bipyramidal environment around the copper ion .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, copper (I) 2-Thiophenecarboxylate can promote the Ullmann reaction between aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, Thiophene-2-carboxaldehyde is a colorless liquid that often appears amber after storage . Methyl 2-Thiophenecarboxylate is a liquid with a density of 1.2 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, including “2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate”, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been shown to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives have also been found to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Anticancer Agents
Thiophene derivatives have been shown to have anticancer properties . This suggests that they could be used in the development of new anticancer drugs.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Atherosclerotic Agents
Thiophene derivatives have been shown to have anti-atherosclerotic properties . This suggests that they could be used in the development of new anti-atherosclerotic drugs.
Antihypertensive Agents
Thiophene derivatives have been shown to have antihypertensive properties . This suggests that they could be used in the development of new antihypertensive drugs.
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives can interact with various biological targets
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways
Result of Action
The effects of thiophene derivatives can vary widely depending on their specific structures and targets
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSDIFJAVJFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

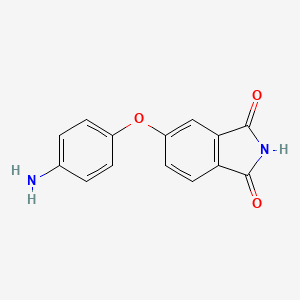
![methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2784569.png)
![3-(1-(4-methylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784570.png)
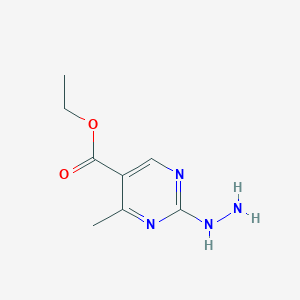

![N-(4-bromophenyl)-2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2784574.png)
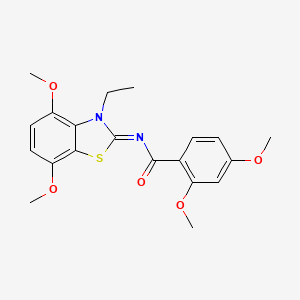
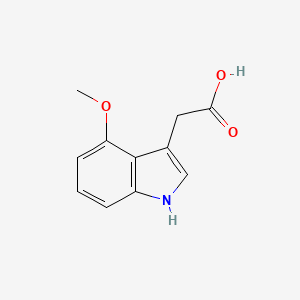

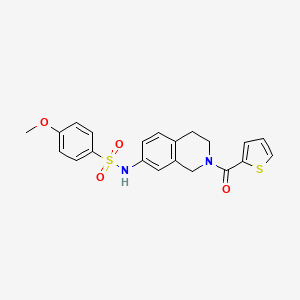
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2784587.png)
